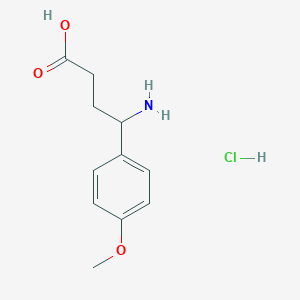

4-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride is a chemical compound with the molecular formula C11H15NO3·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a butanoic acid moiety, making it a versatile molecule for research and industrial purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with nitromethane to form 4-methoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield 4-methoxyphenyl-2-aminopropane. The final step involves the reaction of this intermediate with butanoic acid under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Synthetic Routes and Reactivity

The compound is synthesized via a multi-step process involving:

-

Aldol condensation of 4-methoxybenzaldehyde with γ-keto acid derivatives (e.g., γ-keto-4-methoxyphenylbutanoic acid) .

-

Oxime formation using hydroxylamine hydrochloride under basic conditions (triethylamine/CH₂Cl₂), followed by hydrogenation with H₂/Pd-C to yield the amino acid .

-

Hydrochloride salt formation via treatment with concentrated HCl.

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Oxime Formation | NH₂OH·HCl, Et₃N, CH₂Cl₂, 0–25°C | 70–79% |

| Hydrogenation | H₂, Pd/C, EtOAc, 24 hr | 55–82% |

| Hydrochloride Formation | HCl (conc.), recrystallization | >90% |

Oxidation

The amino group and methoxyphenyl moiety undergo oxidation:

-

Amino Group Oxidation : Forms imines or nitro derivatives using KMnO₄/CrO₃.

-

Methoxyphenyl Ring Oxidation : Generates quinone-like structures under strong acidic conditions (e.g., HNO₃/H₂SO₄).

Reduction

-

Carboxylic Acid Reduction : LiAlH₄ reduces the acid to a primary alcohol (4-amino-4-(4-methoxyphenyl)butanol).

-

Aromatic Ring Hydrogenation : Pd/C/H₂ saturates the methoxyphenyl ring to a cyclohexane derivative.

Substitution Reactions

-

Amino Group Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form N-alkylated derivatives .

-

Esterification : Forms methyl/ethyl esters via treatment with SOCl₂/ROH (e.g., 82% yield with SOCl₂/MeOH) .

Mechanistic Insights

-

Decarboxylation : The carboxylic acid group undergoes thermal or enzymatic decarboxylation (e.g., ω-transaminase-catalyzed reactions) to form γ-aminobutyric acid (GABA) analogs .

-

1,3-Dipolar Cycloaddition : The amino acid participates in cycloaddition reactions with unsaturated carbonyl compounds, forming pyrrolidine derivatives .

Comparative Reactivity with Analogs

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 4-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride is C11H16ClN1O2 with a molecular weight of 245.70 g/mol. This compound features an amino group, a methoxyphenyl group, and a butanoic acid moiety, which contribute to its diverse biological activities and chemical reactivity.

Neuroscience Research

This compound is primarily studied for its potential neuroprotective effects , making it valuable in exploring treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that it may influence neurotransmitter systems, particularly GABAergic pathways, which are crucial for maintaining neuronal health and function .

Pharmaceutical Development

In pharmaceutical research, this compound serves as a key intermediate in the synthesis of drugs aimed at modulating neurotransmitter activity. This is particularly significant for developing therapies for mood disorders like depression and anxiety disorders. Its ability to interact with various receptors makes it a candidate for further pharmacological investigations .

Analytical Chemistry

Researchers utilize this compound as a standard in chromatographic techniques. Its incorporation into analytical methods ensures accurate measurement of related substances in complex mixtures, enhancing the reliability of experimental results. This application is critical in both academic and industrial settings where precise quantification is necessary .

Biochemical Studies

As an amino acid derivative, this compound allows scientists to investigate protein interactions and enzyme activities. It contributes to a deeper understanding of metabolic pathways and can be used to study the effects of various modifications on protein function .

Formulation Science

In formulation science, this compound is incorporated into drug delivery systems aimed at enhancing the efficacy and stability of active pharmaceutical ingredients. Its unique properties facilitate targeted delivery, which can improve therapeutic outcomes .

Mecanismo De Acción

The mechanism of action of 4-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) pathway, leading to its neuroprotective effects. It also interacts with inflammatory pathways, reducing the production of pro-inflammatory cytokines .

Comparación Con Compuestos Similares

Similar Compounds

4-(4-Methoxyphenyl)butyric acid: Similar structure but lacks the amino group.

4-(Methylamino)butanoic acid hydrochloride: Similar structure but with a methylamino group instead of the methoxyphenyl group.

4-(4-Methoxyphenyl)-4-oxobutanoic acid: Contains a ketone group instead of the amino group.

Uniqueness

4-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate neurotransmitter systems and inflammatory pathways makes it a valuable compound for research and therapeutic applications .

Actividad Biológica

4-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride is a compound of interest in pharmacological research due to its potential biological activities, particularly in the context of neuroprotection and neurotransmitter modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H15ClN2O2

- Molecular Weight : 232.70 g/mol

This compound features an amino group, a butanoic acid moiety, and a methoxyphenyl group, which contribute to its unique interactions with biological targets.

The primary mechanism through which this compound exerts its biological effects appears to involve modulation of neurotransmitter systems, particularly gamma-aminobutyric acid (GABA). GABA is a crucial inhibitory neurotransmitter in the central nervous system (CNS), and compounds that enhance GABAergic activity are often explored for their therapeutic potential in conditions such as epilepsy and neuropathic pain.

Interaction with Receptors

Research indicates that this compound may interact with various neurotransmitter receptors, including:

- GABA Receptors : Enhances GABAergic transmission, potentially leading to neuroprotective effects.

- Dopamine Receptors : May influence dopaminergic pathways, relevant in the treatment of mood disorders.

Neuroprotective Effects

Preliminary studies suggest that this compound exhibits neuroprotective properties. Its ability to modulate neurotransmitter release suggests potential applications in treating neurodegenerative diseases and conditions characterized by neuronal excitability.

Anticonvulsant Activity

In vitro studies have demonstrated that compounds similar to this compound can exhibit anticonvulsant properties. These findings support the hypothesis that enhancing GABAergic activity can mitigate seizure activity .

Study 1: Neuroprotective Effects in Animal Models

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in seizure frequency compared to control groups. The compound was shown to increase GABA levels in the hippocampus, suggesting a mechanism involving enhanced inhibitory neurotransmission.

Study 2: Inhibition of Inflammatory Cytokines

Research has also indicated that derivatives of this compound may possess anti-inflammatory properties. In vitro assays showed that it could inhibit the expression of pro-inflammatory cytokines such as IL-1β and TNF-α in LPS-induced inflammation models. This suggests potential applications in treating inflammatory conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-3-(4-methoxyphenyl)butanoic acid | Similar methoxyphenyl group | Different stereochemistry may influence biological activity |

| 3-(4-Methoxyphenyl)butanoic acid | Lacks amino group | Alters interaction with biological targets |

| 4-Amino-4-(3-chloro-4-methoxyphenyl)butanoic acid | Contains chlorine substitution | Different reactivity profile |

The comparative analysis highlights the distinct biological activities conferred by structural variations among related compounds.

Propiedades

IUPAC Name |

4-amino-4-(4-methoxyphenyl)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDCMFROILVZJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CCC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423029-69-9 |

Source

|

| Record name | Benzenebutanoic acid, γ-amino-4-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.